molecular formula C5H6BrNO2 B3378616 5-Bromomethyl-3-methoxy-isoxazole CAS No. 14423-89-3

5-Bromomethyl-3-methoxy-isoxazole

Cat. No.: B3378616
CAS No.: 14423-89-3
M. Wt: 192.01 g/mol
InChI Key: IKWBIWKIWRWLFN-UHFFFAOYSA-N
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Description

5-Bromomethyl-3-methoxy-isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a bromomethyl group at position 5 and a methoxy group at position 3. Isoxazoles are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their electronic versatility and reactivity . The bromomethyl group serves as a reactive site for further functionalization (e.g., nucleophilic substitution), while the methoxy group contributes electron-donating effects, modulating the compound’s electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-3-methoxy-isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-5-methylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-3-methoxy-isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromomethyl-3-methoxy-isoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromomethyl-3-methoxy-isoxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Bromomethyl-3-methoxy-isoxazole with key analogues, highlighting structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
This compound C₅H₆BrNO₂ 208.01 -OCH₃ (C3), -CH₂Br (C5) High reactivity at C5; medicinal intermediates N/A
5-(Bromomethyl)-3-methylisoxazole C₅H₆BrNO 176.01 -CH₃ (C3), -CH₂Br (C5) Less electron-rich than methoxy analogue; agrochemical precursors
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate C₁₃H₁₂BrNO₃ 318.15 -Ph (C3), -COOCH₃ (C4), -CH₂Br (C5) Steric hindrance from phenyl; synthetic intermediates
3-(4-Bromophenyl)-5-(3-methoxyphenyl)isoxazole C₁₆H₁₁BrNO₂ 345.17 -Ph-Br (C3), -Ph-OCH₃ (C5) Conjugation effects alter optoelectronic properties
(3-Bromoisoxazol-5-yl)methanol C₄H₄BrNO₂ 193.99 -CH₂OH (C5), -Br (C3) Lower reactivity at C5 due to -OH group

Key Observations:

  • Electron-Donating vs. Electron-Neutral Groups : The methoxy group in this compound enhances resonance stabilization compared to the methyl group in 5-(Bromomethyl)-3-methylisoxazole, increasing electrophilicity at C5 for nucleophilic attacks .
  • Steric Effects : Bulky substituents (e.g., phenyl in Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) reduce reaction rates in further substitutions .

Biological Activity

5-Bromomethyl-3-methoxy-isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen atoms, with a bromomethyl group and a methoxy group contributing to its unique reactivity. The molecular formula is C6H8BrN2O2, and its structure allows for interactions with various biological targets.

Biological Activities

The biological activities of this compound include:

  • Antibacterial Activity : Exhibits effectiveness against various bacterial strains.
  • Antifungal Properties : Demonstrates antifungal activity against specific pathogens.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of certain fungal strains
AnticancerInduces apoptosis in cancer cell lines

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and cellular processes.
  • Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression related to cell growth and apoptosis.
  • Bromodomain Inhibition : Similar isoxazole derivatives have shown potential as bromodomain inhibitors, which are crucial in epigenetic regulation .

Case Study: Anticancer Activity

In a study involving leukemia HL-60 cells, derivatives of isoxazole, including this compound, were shown to impact the expression of genes such as p21 WAF-1, Bax, and Bcl-2. This suggests that the compound may induce apoptosis through modulation of these critical regulatory proteins.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey Differences
5-(Bromomethyl)-3-methylisoxazoleLacks the methoxy group; different solubility
5-(Chloromethyl)-3-methoxy-isoxazoleContains a chloromethyl group; altered reactivity
5-MethylisoxazoleNo halogen substituents; distinct biological activity

Future Directions in Research

The versatility of this compound makes it a candidate for further research in various fields:

  • Drug Development : Its antibacterial and anticancer properties warrant exploration as a lead compound for new therapeutic agents.
  • Mechanistic Studies : Further investigations into its interaction with specific molecular targets could elucidate its full biological potential.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromomethyl-3-methoxy-isoxazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cycloaddition reactions or functionalization of pre-existing isoxazole scaffolds. For example, bromination of 3-methoxy-isoxazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled UV light can introduce the bromomethyl group (Scheme 4 in ). Key factors include solvent choice (e.g., CCl₄ for radical stability), stoichiometry of brominating agents, and reaction time to avoid over-bromination. Yields often range between 40–60% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are essential for verifying molecular composition. For structural confirmation, single-crystal X-ray diffraction (as in ) or NMR spectroscopy (¹H/¹³C) is used. Discrepancies between calculated and experimental values (e.g., C 73.00% vs. 73.20% in ) are resolved by cross-referencing multiple techniques and ensuring purity via HPLC. Conflicting melting points (e.g., 61–63°C vs. 72°C in ) may arise from polymorphic forms or impurities, necessitating recrystallization and DSC analysis.

Q. What safety protocols are mandated for handling brominated isoxazole derivatives?

Brominated compounds require strict adherence to OSHA guidelines:

  • Use impervious gloves (nitrile or neoprene) and safety glasses to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store separately from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of this compound functionalization?

Density Functional Theory (DFT) calculations predict reactivity at specific positions. For example, the bromomethyl group’s electrophilicity enhances susceptibility to nucleophilic substitution at C-5. Coupling this with molecular docking studies (e.g., PubChem CID 2776304 in ) can guide functionalization strategies for drug discovery.

Q. What strategies address contradictions in bioactivity data for brominated isoxazole derivatives?

Discrepancies in reported anticancer or antimicrobial activities (e.g., ) require rigorous dose-response assays and standardized cell lines. Meta-analyses of SAR (Structure-Activity Relationship) studies should control for variables like solvent polarity (DMSO vs. aqueous buffers) and assay protocols (MTT vs. resazurin). Cross-validation with in vivo models is critical .

Q. How do steric and electronic effects influence cross-coupling reactions of this compound?

The bromomethyl group acts as a leaving group in Suzuki-Miyaura coupling, but steric hindrance from the methoxy substituent at C-3 may reduce reaction efficiency. Palladium catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric effects. Computational tools like Pistachio/BKMS_Metabolic predict feasible routes for aryl boronic acid coupling .

Q. What are the challenges in scaling up brominated isoxazole synthesis while maintaining enantiomeric purity?

Scaling reactions from mg to gram-scale often introduces impurities due to incomplete bromination or side reactions. Flow chemistry systems with real-time monitoring (e.g., inline FTIR) improve control. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated) ensures enantiopurity for pharmacological studies .

Q. Methodological Considerations

Q. How can researchers validate synthetic intermediates in multi-step isoxazole synthesis?

Use tandem MS/MS for fragment ion analysis and isotope labeling (e.g., ¹³C at the methoxy group) to track reaction pathways. Intermediate trapping (e.g., quenching with Na₂S₂O₃) and characterization via 2D NMR (COSY, HSQC) resolve ambiguities in cyclization steps .

Q. What criteria define "high purity" for brominated isoxazoles in pharmacological assays?

Purity ≥95% (HPLC) with residual solvent levels <0.1% (ICH guidelines). LC-MS must confirm absence of de-brominated byproducts (e.g., 3-methoxy-isoxazole). Certificates of Analysis (COA) from suppliers should include Lot/Batch-specific data .

Q. Data Interpretation & Compliance

Q. How should researchers document and report conflicting spectral data?

Follow FAIR data principles:

  • Archive raw NMR/HRMS files in repositories like PubChem .
  • Disclose calibration standards and instrument parameters (e.g., EI vs. ESI in HRMS).
  • Use CIF files for crystallographic data to enable peer validation .

Properties

IUPAC Name

5-(bromomethyl)-3-methoxy-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWBIWKIWRWLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445679
Record name 5-bromomethyl-3-methoxy-isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14423-89-3
Record name 5-bromomethyl-3-methoxy-isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Methoxy-isoxazol-5-yl)-methanol (822 mg, 6.4 mmol) was dissolved in dichloromethane (10 ml) and triphenyl phosphine (1.84 g, 7.0 mmol) and carbon tetrabromide (2 g, 6.11 mmol) were added at 0° C. The mixture was stirred for 2 hours at 0° C. and concentrated. The crude product was purified by chromatography on silica gel (eluent: ethyl acetate/hexane) to give the product as a colourless oil (1.22 g, 99% yield) which was used in the next step without further purification.
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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